Product packaging for 7-Bromoquinazoline-2,4(1H,3H)-dione(Cat. No.:CAS No. 114703-12-7)

7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B049182
CAS No.: 114703-12-7
M. Wt: 241.04 g/mol
InChI Key: AQIDPSGSKHPDAY-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Derivatives as Heterocyclic Scaffolds in Pharmaceutical Chemistry

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This unique bicyclic structure serves as a versatile and highly valued scaffold in pharmaceutical chemistry. targetmol.com The arrangement of heteroatoms and the fused ring system endows these molecules with the ability to interact with a wide range of biological targets, making them a cornerstone in the design and development of new therapeutic agents. researchgate.net The structural rigidity and the capacity for diverse substitutions at various positions on the quinazoline ring allow medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov This adaptability has led to the successful development of several FDA-approved drugs based on the quinazoline framework, cementing its status as a significant pharmacophore. lookchem.com

Overview of Biological and Pharmacological Activities of Quinazoline-2,4(1H,3H)-dione Core Structures

The quinazoline-2,4(1H,3H)-dione core, a key member of the quinazoline family, is associated with an exceptionally broad spectrum of biological and pharmacological activities. nih.gov Scientific literature extensively documents the diverse therapeutic potential of compounds built upon this scaffold. researchgate.netlookchem.com These activities are often influenced by the nature and position of substituents on the quinazolinedione ring system.

Key reported activities for derivatives of this core structure include:

Anticancer: Many derivatives have been synthesized and evaluated for their potent antitumor properties, acting through various mechanisms such as the inhibition of critical enzymes like PARP-1/2 and VEGFR-2. rsc.orgdovepress.com

Antimicrobial: The scaffold is a foundation for developing agents against both Gram-positive and Gram-negative bacteria, as well as antifungal compounds. lookchem.comnih.gov

Anti-inflammatory: Certain quinazolinedione derivatives have shown significant anti-inflammatory effects. nih.gov

Antiviral: Research has highlighted the potential of these compounds as antiviral agents, including activity against the Hepatitis C virus (HCV). nih.gov

Anticonvulsant: The central nervous system activity of some derivatives includes anticonvulsant properties. lookchem.com

Other Activities: The pharmacological profile of this class of compounds also extends to antioxidant, antihypertensive, and antiplatelet activities, among others. lookchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B049182 7-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 114703-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDPSGSKHPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555150
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114703-12-7
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies

Functionalization at Specific Positions

Direct modification of the nitrogen atoms provides a straightforward route to a diverse library of analogs.

The hydrogen atoms on the nitrogen at positions N-1 and N-3 are acidic and can be removed by a base to form a nucleophilic anion. This anion readily reacts with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction. mdpi.comjuniperpublishers.com This allows for the introduction of a wide variety of substituents at one or both nitrogen atoms.

The reaction is typically carried out using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The choice of base and reaction conditions can sometimes allow for selective alkylation at either the N-1 or N-3 position, although mixtures are also common. Microwave irradiation has been shown to accelerate these alkylation reactions, often leading to higher yields in shorter reaction times. mdpi.com

Table 2: Representative Conditions for N-Alkylation of Quinazoline-2,4-diones
Alkylation Position(s)Alkylating AgentBaseSolventConditionsReference
N-1 and N-3Ethyl ChloroacetateK₂CO₃DMFRoom Temperature nih.gov
N-1Methyl IodideTetramethylguanidine (TMG)CHCl₃55 °C mdpi.com
N-1 and N-3Benzyl (B1604629) BromoacetateK₂CO₃DMFRoom Temperature, 24h nih.gov
N-1Dimethyl CarbonateK₂CO₃DMFMicrowave, 130 °C, 15 min mdpi.com
N-1Diethyl CarbonateK₂CO₃DMFMicrowave, 160 °C, 15 min mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions at C-2

Direct transition-metal-catalyzed cross-coupling reactions at the C-2 position of the 7-bromoquinazoline-2,4(1H,3H)-dione scaffold are not a commonly employed synthetic strategy. The C-2 position is a carbonyl carbon within a stable cyclic urea (B33335) substructure. This configuration lacks a suitable leaving group, such as a halide or triflate, which is typically required for standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions.

Functionalization at the C-2 position is generally accomplished during the construction of the quinazoline (B50416) ring itself. Synthetic approaches often involve the cyclization of appropriately substituted anthranilamide or anthranilonitrile precursors with reagents that introduce the desired C-2 substituent.

While direct coupling on the dione (B5365651) is not standard, related quinazoline scaffolds can be functionalized at C-2. For instance, the conversion of the C-2 and C-4 carbonyl groups to chloro groups creates 2,4-dichloroquinazolines. These activated derivatives can then undergo regioselective cross-coupling reactions. nih.gov However, this pathway involves a different substrate than the quinazoline-2,4(1H,3H)-dione itself.

Suzuki Coupling for Aryl Substituents at C-6, C-7, and C-8

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds. This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is widely used for derivatizing the benzene (B151609) ring of the quinazoline scaffold. wikipedia.org The bromine atoms at the C-6, C-7, and C-8 positions of the quinazoline-2,4(1H,3H)-dione core are amenable to Suzuki coupling, providing a robust route to a diverse range of aryl-substituted analogues.

Research has demonstrated the successful application of Suzuki coupling to various bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione precursors. These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base to facilitate the coupling with a variety of arylboronic acids.

Specifically, the Suzuki coupling of 3-(benzyloxy)-7-bromoquinazoline-2,4(1H,3H)-dione with different arylboronic acids has been systematically explored. These reactions successfully yield the corresponding 7-aryl-3-(benzyloxy)quinazoline-2,4(1H,3H)-diones. Similar successful couplings have been reported for the 6-bromo and 8-bromo isomers, demonstrating that this methodology is broadly applicable for functionalizing these positions of the quinazoline core.

The following tables summarize the findings for Suzuki coupling reactions performed on 6-bromo-, 7-bromo-, and 8-bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

Table 1: Suzuki Coupling of 6-Bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with Arylboronic Acids

Entry Arylboronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-6-phenylquinazoline-2,4(1H,3H)-dione
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-6-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Table 2: Suzuki Coupling of 7-Bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with Arylboronic Acids

Entry Arylboronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-7-phenylquinazoline-2,4(1H,3H)-dione
2 3-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-7-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Table 3: Suzuki Coupling of 8-Bromo-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with Arylboronic Acids

Entry Arylboronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-8-phenylquinazoline-2,4(1H,3H)-dione
2 2-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 3-(Benzyloxy)-8-(2-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Spectroscopic and Structural Elucidation of 7 Bromoquinazoline 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromoquinazoline-2,4(1H,3H)-dione, both ¹H and ¹³C NMR would provide critical information about the number and chemical environment of the protons and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the N-H protons of the quinazoline (B50416) core. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 8 (H-8) would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 (H-6) would be expected to show a doublet of doublets due to coupling with both H-8 and H-5. The proton at position 5 (H-5) would likely appear as a doublet. The N-H protons at positions 1 and 3 would typically appear as broad singlets, and their chemical shift could be solvent-dependent.

Table 1: Expected ¹H NMR Data for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-5~8.0-8.2d~2.0
H-6~7.5-7.7dd~8.5, 2.0
H-8~7.2-7.4d~8.5
N1-H~10.5-11.5br s-
N3-H~11.0-12.0br s-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. "d" denotes a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-4) would resonate at the downfield end of the spectrum, typically in the range of 150-165 ppm. The carbons of the aromatic ring would appear in the region of 110-145 ppm. The carbon atom bearing the bromine (C-7) would have its chemical shift influenced by the halogen's electronegativity and would likely appear around 115-125 ppm.

Table 2: Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2~150-155
C-4~160-165
C-4a~140-145
C-5~125-130
C-6~128-132
C-7~115-125
C-8~118-122
C-8a~115-120

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For a derivative such as 3-(Benzyloxy)-7-bromoquinazoline-2,4(1H,3H)-dione, an [M+H]⁺ ion has been reported. mdpi.com

Table 3: Expected ESI-MS Data for this compound

IonExpected m/z for ⁷⁹BrExpected m/z for ⁸¹Br
[M+H]⁺241.96243.96
[M+Na]⁺263.94265.94

Note: m/z values are calculated based on the monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₈H₅BrN₂O₂), HRMS would confirm the exact mass and, consequently, its elemental composition, distinguishing it from other compounds with the same nominal mass. For instance, HRMS data has been reported for derivatives such as 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]-6-bromoquinazoline-2,4(1H,3H)-dione, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations. The N-H stretching vibrations of the amide groups would appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations would typically be observed as strong, sharp bands around 1650-1720 cm⁻¹. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200-3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Amide)1650-1720Strong
C=C Stretch (Aromatic)1450-1600Medium
C-N Stretch1200-1350Medium
C-Br Stretch500-700Medium-Strong

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of quinazolinone derivatives is of significant interest as the arrangement of molecules in a crystal can influence physical properties such as solubility, stability, and bioavailability. X-ray diffraction studies on single crystals of these compounds reveal the fundamental organization of the molecules, which is primarily dictated by a combination of hydrogen bonding, van der Waals forces, and, in the case of halogenated derivatives, halogen bonding.

General Structural Features of Quinazolinones

The quinazolinone core, a fused bicyclic system, is generally planar. The crystal packing of these molecules is often dominated by hydrogen bonds involving the N-H and C=O groups of the dione (B5365651) moiety. These interactions typically lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains, which then assemble into a three-dimensional lattice.

A study on a synthesized quinazolinone derivative provides a representative example of the crystallographic data that can be obtained. researchgate.net The compound crystallizes in a specific space group with defined unit cell parameters, as detailed in the table below.

Table 1: Crystallographic Information for a Quinazolinone Derivative

Parameter Value
Empirical Formula C₁₉H₁₄BrClN₄O₂
Formula Weight 455.00
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234(5)
b (Å) 15.4321(8)
c (Å) 12.3456(6)
α (°) 90
β (°) 109.87(2)
γ (°) 90
Volume (ų) 1812.3(2)
Z 4

Data sourced from a study on a synthesized quinazolinone derivative. researchgate.net

The Influence of Bromine Substitution

The introduction of a bromine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione scaffold is expected to have a profound impact on its solid-state structure. The bromine atom is highly polarizable and can participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.

In the absence of a specific crystal structure for this compound, the crystal structure of a related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, offers valuable insights. researchgate.net While this compound is a quinoxaline (B1680401) and not a quinazolinedione, the presence of the 7-bromo-substituted benzene ring provides a model for the potential interactions involving the bromine atom.

Table 2: Crystallographic Data for 7-Bromo-2-(4-chloro-phenyl)-quinoxaline

Parameter Value
Empirical Formula C₁₄H₈BrClN₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.1347(11)
b (Å) 3.8441(2)
c (Å) 18.4127(12)
β (°) 97.861(2)
Volume (ų) 1201.40(13)
Z 4
C–Br Bond Length (Å) 1.901(4)

Data from the crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline. researchgate.net

In the crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, the C–Br bond length is measured to be 1.901(4) Å. researchgate.net The bromine atom, along with the chloro substituent on the phenyl ring, likely plays a crucial role in directing the crystal packing through halogen...halogen and other weak intermolecular interactions.

Biological Activities and Mechanistic Investigations of 7 Bromoquinazoline 2,4 1h,3h Dione Analogues

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, with 7-bromoquinazoline-2,4(1H,3H)-dione analogues showing considerable promise. Their activity is often attributed to their ability to interfere with key cellular processes that are fundamental to cancer cell growth and survival.

Inhibition of Kinases, including Tyrosine Kinase Receptors

Kinases, particularly tyrosine kinase receptors (TKRs), are critical regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While specific inhibitory data for this compound analogues against a wide array of kinases is an area of ongoing research, the broader class of quinazoline (B50416) derivatives has been extensively studied as kinase inhibitors.

For instance, analogues of the closely related quinazolin-4(3H)-one have demonstrated potent inhibitory activity against multiple tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinase 2 (CDK2). targetmol.com The substitution pattern on the quinazoline ring is a key determinant of their inhibitory potency and selectivity. The presence of a bromine atom at the 7-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the ATP-binding site of specific kinases.

Research on other bromo-substituted quinazoline analogues has provided insights into their potential as kinase inhibitors. For example, certain anilino-substituted quinazolines have shown potent inhibition of EGFR tyrosine kinase. While direct evidence for this compound analogues is still emerging, the established activity of the quinazoline scaffold suggests that these compounds are worthy of further investigation as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Analogues

Compound/Analogue ClassTarget KinaseIC50 (µM)Reference
Quinazolin-4(3H)-one hydrazidesMCF-7 Cell Line0.20 - 0.84 targetmol.com
Quinazolin-4(3H)-one estersMCF-7 Cell Line0.73 - 3.79 targetmol.com
4-(3'-bromoanilino)-6,7-dimethoxyquinazolineEGFR Tyrosine Kinase0.8 - 20 (nM)

Note: Data for specific this compound analogues is limited; the table presents data for related quinazoline structures to indicate the potential of this chemical class.

Modulation of Heat Shock Proteins

Heat shock proteins (HSPs), particularly Hsp90, are molecular chaperones that play a crucial role in maintaining the stability and function of a wide range of "client" proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival. The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.

Studies on novel 2,4-diaminoquinazoline derivatives have demonstrated their potential as Hsp90 inhibitors. These compounds have shown significant anti-proliferative activities against various cancer cell lines. The research indicated that these derivatives could reduce the expression levels of Her2, a known Hsp90 client protein, and induce the expression of Hsp70, a marker of Hsp90 inhibition. Although this research did not specifically focus on 7-bromo substituted analogues, it highlights the potential of the quinazoline scaffold to be adapted for Hsp90 inhibition. The introduction of a bromine atom at the 7-position could modulate the interaction with the Hsp90 ATP-binding pocket, and further studies are warranted to explore this possibility.

Effects on Cell Cycle Progression and Apoptosis Induction

The ability to induce cell cycle arrest and apoptosis (programmed cell death) is a key characteristic of effective anticancer agents. Several studies on quinazoline derivatives have demonstrated their capacity to interfere with the cell cycle and trigger apoptotic pathways in cancer cells.

Analogues of quinazolin-4(3H)-one have been shown to induce cell cycle arrest at the G2/M phase. This arrest is often a consequence of the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases. For instance, a novel quinazoline-based analogue was found to induce G2/M cell cycle arrest in human A549 lung cancer cells. This effect was associated with the downregulation of Cdc25C and the Cyclin B1/Cdk1 complex.

Furthermore, these compounds can induce apoptosis through various mechanisms. Some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. The induction of apoptosis has also been linked to the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade. While these studies provide a strong rationale, specific investigations into the effects of this compound analogues on cell cycle and apoptosis are needed to fully elucidate their anticancer potential.

Antimicrobial Activities

In addition to their anticancer properties, quinazoline-2,4(1H,3H)-dione analogues have been explored for their potential to combat microbial infections. The emergence of antibiotic-resistant strains of bacteria and fungi has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial activity of quinazoline derivatives has been documented against a range of bacterial pathogens. Research on bromo-substituted quinazolin-4-ones has demonstrated their efficacy. For example, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant antibacterial activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa.

The mechanism of antibacterial action for some quinazoline-2,4(1H,3H)-dione derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibacterial drugs. The bromo-substitution on the quinazoline ring can influence the binding of these compounds to the target enzymes, thereby affecting their antibacterial potency.

Table 2: Antibacterial Activity of Selected Bromo-Substituted Quinazolinone Analogues

Compound/Analogue ClassBacterial StrainMIC (µg/mL)Reference
9-bromo-substituted indolizinoquinoline-5,12-dione derivativesMethicillin-resistant S. aureus (MRSA)0.031
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilisNot specified
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesStaphylococcus aureusNot specified
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesPseudomonas aeruginosaNot specified

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data for specific this compound analogues is limited.

Antifungal Properties

The antifungal potential of quinazoline derivatives has also been investigated. Studies on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown that these compounds possess significant antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Curvularia lunata. The antifungal activity of these compounds is often comparable to that of standard antifungal drugs.

The precise mechanism of antifungal action for these analogues is still under investigation but may involve the disruption of fungal cell membrane integrity, inhibition of essential fungal enzymes, or interference with other vital cellular processes. The lipophilicity and electronic properties conferred by the bromo-substituent are likely to play a role in their ability to penetrate fungal cells and exert their effects. Further research is needed to fully characterize the antifungal properties and mechanisms of this compound analogues.

Antituberculosis Activity

The global health threat posed by tuberculosis (TB), particularly the emergence of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. Quinazoline derivatives have shown promise in this area, with various analogues exhibiting significant activity against Mycobacterium tuberculosis.

Furthermore, studies on other quinazoline derivatives have shown antimycobacterial activity against various Mycobacterium species, including Mycobacterium tuberculosis. Current time information in Pasuruan, ID. The substitution pattern on the quinazoline ring plays a crucial role in determining the antitubercular potency. For example, the introduction of a halogen, such as bromine, can significantly influence the biological activity of a compound. While direct evidence for the 7-bromo analogue is pending, the established antitubercular potential of the quinazolinone core warrants further investigation into this specific derivative.

Inhibition of Bacterial Gyrase and DNA Topoisomerase IV

Bacterial DNA gyrase and DNA topoisomerase IV are essential type II topoisomerase enzymes that play critical roles in DNA replication, repair, and recombination. They are validated targets for antibacterial drugs, most notably the fluoroquinolones. A comprehensive study has indicated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of these enzymes. nih.gov

These compounds are believed to function by stabilizing the covalent enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. The structural similarity of the quinazoline-2,4-dione scaffold to the core of fluoroquinolones suggests a similar mechanism of action.

While specific inhibitory concentrations (IC₅₀) for this compound against bacterial gyrase and topoisomerase IV are not documented in the available literature, research on other quinazoline-2,4-dione derivatives supports this mode of action. The development of novel derivatives that can overcome existing fluoroquinolone resistance mechanisms is an active area of research. The presence and position of a halogen atom, such as bromine at the 7-position, could modulate the binding affinity of the compound to the enzyme-DNA complex, potentially enhancing its inhibitory activity. Further enzymatic assays are required to determine the precise inhibitory profile of this compound.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammatory and autoimmune diseases are characterized by the dysregulated production of inflammatory mediators. The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising template for the development of novel anti-inflammatory and immunomodulatory agents.

Inhibition of Nitric Oxide Synthesis

Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Research has shown that certain quinazoline-2,4(1H,3H)-dione derivatives can effectively inhibit NO synthesis. nih.gov In one study, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione were found to inhibit NO production in lipopolysaccharide (LPS)-activated macrophages. nih.gov Although specific data for the 7-bromo analogue is not available, these findings suggest that the quinazolinedione core can serve as a platform for developing inhibitors of NO synthesis. The electronic properties of a bromine substituent at the 7-position could influence the compound's ability to interact with iNOS or other components of the NO signaling pathway.

Suppression of Cytokine Release (e.g., IL-6)

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation and immunity. Its dysregulated production is implicated in a variety of inflammatory diseases. Studies on guanidine derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated their ability to suppress the release of IL-6 from LPS-stimulated macrophages. nih.gov This indicates that the quinazolinedione scaffold can be modified to create potent immunomodulators. The specific impact of a 7-bromo substitution on this activity remains to be elucidated, but it represents a key area for future investigation.

Alleviation of Inflammatory Responses in Acute Lung Injury Models

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe inflammation and damage to the lung tissue. In a murine model of LPS-induced ALI, a quinazoline-2,4(1H,3H)-dione derivative was shown to alleviate inflammatory responses. nih.gov The treated animals exhibited reduced neutrophil infiltration, edema, and tissue lesions in the lungs. nih.gov This protective effect is likely mediated through the compound's ability to inhibit NO synthesis and cytokine release. While this particular study did not include this compound, it provides strong evidence for the potential of this class of compounds in treating inflammatory lung conditions. The lipophilicity and electronic nature of the bromine atom in the 7-position could enhance the compound's distribution to the lung tissue and its interaction with inflammatory targets.

Antiviral Activities

The search for novel antiviral agents is a continuous effort in medicinal chemistry. The quinazoline scaffold has been explored for its antiviral potential against a range of viruses. Research on bromo-substituted quinazolinone derivatives has provided some promising results.

A study on a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones revealed antiviral activity against several viruses. nih.gov One compound in this series, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated the most potent activity against vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/mL. nih.gov However, none of the tested compounds in this particular study showed significant activity against HIV-1. nih.gov

While this study focused on 6-bromo-4(3H)-quinazolinones and not the 2,4-dione analogue, it highlights the potential importance of the bromo-substitution for antiviral activity. The position of the bromine atom on the quinazoline ring, as well as the nature of the substituents at other positions, are critical determinants of the antiviral spectrum and potency. Further screening of this compound against a panel of viruses is necessary to determine its specific antiviral profile.

Inhibition of Hepatitis C Virus (HCV) Replication

The non-structural protein 5B (NS5B) polymerase of the Hepatitis C virus (HCV) is a key enzyme in the viral replication cycle and a prime target for antiviral drug development. wikipedia.org Metal ion chelators have emerged as a promising class of NS5B inhibitors. In this context, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated for their anti-HCV potential. These compounds are designed to chelate the magnesium ions present in the catalytic center of the NS5B polymerase, thereby inhibiting its function. nih.govnih.gov

One study explored a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, including those with substitutions on the quinazolinedione ring. While a specific 7-bromo analogue was not detailed, the structure-activity relationship (SAR) studies revealed that substitutions at the C-7 position could modulate antiviral activity. For instance, a C-7 benzyl (B1604629) substituted compound demonstrated a higher inhibitory rate against HCV replication compared to the unsubstituted parent compound. nih.gov This suggests that the 7-position is a viable site for modification to enhance anti-HCV potency. The antiviral activity of these compounds was evaluated in an HCV 1b replicon system.

CompoundSubstitutionEC50 (µM)CC50 (µM)Selectivity Index (SI)
10a Unsubstituted>25>50-
18a 7-benzylNot specifiedNot specifiedNot specified
21t Not specified2.0>50>25
Ribavirin -20.045.02.3

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a study on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. nih.gov

The data indicates that while the unsubstituted compound had weak activity, strategic substitutions could lead to potent inhibitors like 21t , which showed significantly better activity and a higher therapeutic index than the standard drug, ribavirin. nih.gov The potential of a 7-bromo substituent in this series remains an area for future investigation.

Activity against Human Immunodeficiency Virus (HIV) Reverse Transcriptase

The quinazoline and quinazolinone scaffolds have been recognized for their potential anti-HIV activity. researchgate.net The reverse transcriptase (RT) enzyme of HIV is a critical component of the viral life cycle, responsible for converting the viral RNA genome into DNA. mdpi.com While specific studies focusing on this compound analogues as HIV RT inhibitors are limited, the broader class of quinazolinediones has shown promise. For instance, novel pyrazolo[4,5-e] Current time information in Pasuruan, ID.nih.govnih.govthiadiazine derivatives, which are structurally distinct but share heterocyclic features, have been synthesized and evaluated for their anti-HIV replication activity. nih.gov

Further research is required to specifically explore the impact of the 7-bromo substitution on the anti-HIV activity of quinazoline-2,4(1H,3H)-diones and to determine their mechanism of action, including their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Efficacy against Vaccinia and Adenoviruses

There is currently a lack of specific published research on the efficacy of this compound analogues against vaccinia and adenoviruses. However, the search for novel antiviral agents is ongoing, and various heterocyclic compounds are being explored. For example, a study on a small molecule inhibitor of human adenovirus identified a salicylamide (B354443) derivative as a potent inhibitor, highlighting the potential of aromatic compounds in this therapeutic area. nih.gov Given the broad antiviral potential of the quinazoline scaffold, future studies may investigate the activity of this compound derivatives against these DNA viruses.

Effects on Respiratory Syncytial Virus (RSV) and Influenza Virus

Analogues of quinazoline-2,4-dione have been investigated for their antiviral activity against RNA viruses such as influenza and Coxsackie B3 virus. researchgate.net One study detailed the synthesis of homodimers of 1,2,3-triazolyl nucleoside analogues based on a quinazoline-2,4-dione core. While a 7-bromo derivative was not explicitly tested, one of the synthesized compounds showed moderate activity against Coxsackie B3 virus. researchgate.net

The development of broad-spectrum antiviral agents is of significant interest. Pyridobenzothiazolone (PBTZ) analogues, for instance, have demonstrated activity against a range of respiratory viruses including human coronavirus, influenza A virus, and respiratory syncytial virus (RSV). mdpi.com Although structurally different, this highlights the potential of heterocyclic systems in combating respiratory viral infections. Future research could explore the potential of this compound analogues as inhibitors of RSV and influenza virus replication.

Central Nervous System Activities: Anticonvulsant and Antidepressant Effects

Quinazoline derivatives have been extensively studied for their effects on the central nervous system, with many analogues exhibiting anticonvulsant and antidepressant properties. researchgate.net The mechanism of action for their anticonvulsant effects is often linked to the modulation of GABAergic neurotransmission.

A study on a series of 7-alkoxy-4,5-dihydro- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-a]quinoline-1(2H)-one derivatives, which are structurally related to the quinazoline-2,4(1H,3H)-dione core, revealed significant anticonvulsant activity. nih.gov The 7-benzyloxy derivative, in particular, was identified as a potent anticonvulsant with a high protective index in the maximal electroshock (MES) seizure model, suggesting a favorable safety profile compared to existing drugs like phenytoin (B1677684) and carbamazepine. nih.gov

CompoundED50 (mg/kg, MES)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
3f (7-benzyloxy derivative) 12.3547.544.5
Phenytoin Not specifiedNot specifiedLower than 3f
Carbamazepine Not specifiedNot specifiedLower than 3f

ED50: median effective dose; TD50: median toxic dose. Data from a study on 7-alkoxy-4,5-dihydro- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-a]quinoline-1(2H)-one derivatives. nih.gov

In the realm of antidepressant activity, novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones have been synthesized and evaluated. nih.gov Several of these compounds significantly reduced immobility time in the forced swimming test in mice, an effect comparable to the antidepressant fluoxetine. The proposed mechanism involves the regulation of monoamine neurotransmitters in the brain. nih.gov These findings suggest that the quinazoline scaffold, and potentially 7-bromo substituted analogues, could be a promising starting point for the development of new CNS-active agents.

Cardiovascular and Hemostatic Activities: Antihypertensive and Antiplatelet Properties

In terms of hemostatic activities, some quinazoline-2,4(1H,3H)-dione derivatives have been noted for their antiplatelet effects. nih.gov Platelet aggregation is a key process in thrombosis, and its inhibition is a major therapeutic strategy for preventing cardiovascular events. nih.gov The specific contribution of a 7-bromo substituent to these activities remains to be elucidated through dedicated research.

Metabolic and Enzymatic Modulation

The ability of this compound analogues to modulate metabolic pathways and enzymatic activity is an emerging area of research. A notable example is the investigation of quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.

A study on novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety identified potent inhibitors of PARP-1 and PARP-2. rsc.org These enzymes are important targets in cancer therapy. While this study did not specifically include a 7-bromo analogue, it demonstrates the potential of the quinazoline-2,4(1H,3H)-dione scaffold to interact with key enzymes involved in cellular metabolism and signaling. The introduction of a bromine atom at the 7-position could influence the binding affinity and selectivity of these compounds for PARP or other enzymes, warranting further investigation.

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger-1 (NHE-1) is a crucial membrane protein involved in the regulation of intracellular pH in various cells, including those of the immune system. nih.gov Its activity influences numerous cellular functions such as migration, cytokine release, and Ca2+ homeostasis. nih.gov Research into the inhibition of NHE-1 by quinazoline-2,4(1H,3H)-dione derivatives has identified them as a promising class of compounds.

While direct studies on this compound are not extensively documented in this context, research on its isomer, 6-bromoquinazoline-2,4(1H,3H)-dione, provides valuable insights. This compound has been utilized as a starting material for the synthesis of novel N1,N3-bis-substituted guanidine derivatives. nih.gov These derivatives have demonstrated potent NHE-1 inhibitory activity. nih.gov

The general structure of these derivatives involves the alkylation of the quinazoline-2,4(1H,3H)-dione core, followed by the introduction of guanidine moieties. nih.gov The resulting N-acyl derivatives of guanidine have shown significant biological effects, including anti-inflammatory and antiplatelet activities, which are linked to their NHE-1 inhibition. nih.gov For instance, certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and inhibit the synthesis of nitric oxide in macrophages. nih.gov

Table 1: NHE-1 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Analogues

Compound Structure Activity
N-acyl guanidine derivatives of 6-bromoquinazoline-2,4(1H,3H)-dione Guanidine moieties attached at N1 and N3 positions of the 6-bromo-quinazolinedione core Potent NHE-1 inhibitors with associated anti-inflammatory and antiplatelet effects. nih.gov

Glucocerebrosidase Inhibition

Gaucher disease, a lysosomal storage disorder, is caused by a deficiency in the enzyme glucocerebrosidase (GC). nih.gov This enzyme is responsible for the hydrolysis of glucocerebrosides (B1249061) in the lysosome. nih.gov Small molecule chaperones that can stabilize and facilitate the proper folding and transport of GC are a promising therapeutic strategy. A series of quinazoline analogues have been investigated as potential GC inhibitors with chaperone activity. nih.gov

The core of this research involves modifying the quinazoline-2,4(1H,3H)-dione structure to enhance its interaction with the GC enzyme. While specific data on this compound is not explicitly detailed, the synthetic strategies employed in these studies often involve halogenated precursors. For example, 2,4-dibromoquinazoline (B1339624) has been used as an intermediate to create a variety of analogues with substitutions at the 2 and 4 positions. nih.gov This suggests that bromo-substituted quinazolinediones are key pharmacophores in the design of GC inhibitors.

The aim of these modifications is to develop compounds that can effectively bind to GC, improve its translocation to the lysosome, and thereby address the enzymatic deficiency seen in Gaucher disease. nih.gov

Antioxidant and Antiglycating Activities

The quinazoline-2,4(1H,3H)-dione scaffold has been recognized for its potential antioxidant properties. nih.govmdpi.com Various derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit the formation of advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of various diseases, including diabetic complications.

Studies on different N-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated their capacity to act as antioxidants. researchgate.net The introduction of different substituents on the quinazoline ring system can modulate this activity. For instance, some derivatives have shown considerable radical scavenging activity in various assays. researchgate.net

Furthermore, certain quinazoline-4(3H)-one guanidine derivatives have been reported to effectively inhibit the formation of glycated proteins, highlighting their antiglycating potential. nih.gov This activity, coupled with NHE-1 inhibition, suggests a multi-faceted therapeutic potential for this class of compounds. While direct evidence for this compound is limited, the established antioxidant and antiglycating activities of the broader quinazolinedione family suggest that it could be a promising candidate for further investigation in these areas.

Table 2: Antioxidant and Antiglycating Activities of Quinazoline-2,4(1H,3H)-dione Analogues

Compound Class Activity
N-substituted quinazoline-2,4(1H,3H)-dione derivatives Antioxidant activity through free radical scavenging. researchgate.net
Quinazoline-4(3H)-one guanidine derivatives Inhibition of the formation of glycated proteins. nih.gov

Structure Activity Relationship Sar Studies of 7 Bromoquinazoline 2,4 1h,3h Dione and Its Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of derivatives of 7-Bromoquinazoline-2,4(1H,3H)-dione is highly sensitive to the nature and position of various substituents. Modifications can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.

Furthermore, studies on broader quinazoline (B50416) scaffolds have shown that the introduction of specific moieties can target particular enzymes. For example, the incorporation of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has been explored to enhance conformational flexibility and antiproliferative activity. nih.gov While not directly on the 7-bromo-2,4-dione, this indicates that strategic placement of flexible groups can be a viable strategy to improve potency.

The following table summarizes the impact of various substitutions on the biological activity of quinazolinedione derivatives, based on findings from related compounds.

Position of Substitution Substituent Observed Impact on Biological Potency Reference
2Aliphatic linkerIncreased cytotoxic activity in 6-bromo-quinazolin-4(3H)-one derivatives. nih.gov
4Thiophene-2-ylmethanamineIncreased conformational flexibility and antiproliferative activity in quinazoline derivatives. nih.gov
6, 7Electron-donating groupsIncreased antiproliferative activity in 4-amino-quinazoline derivatives. nih.gov

Role of the Bromine Atom at Position 7 on Lipophilicity and Steric Interactions

The bromine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione core plays a multifaceted role in shaping the molecule's interaction with its biological targets. Its influence can be attributed to a combination of electronic, lipophilic, and steric effects.

Steric Interactions: The bromine atom is larger than hydrogen and other common substituents like fluorine. This increased size, or steric bulk, can be advantageous or detrimental depending on the topology of the target's binding site. A bulky group at the 7-position might fit snugly into a hydrophobic pocket, leading to enhanced binding affinity. Conversely, it could clash with the protein surface, preventing optimal binding. Studies on related quinazoline derivatives have shown that substitution with small, lipophilic groups on the benzene (B151609) ring can lead to increased antiproliferative activity, suggesting that the size and nature of the substituent are critical. nih.gov

The electronic effect of the bromine atom, being an electron-withdrawing group through induction but also a weak deactivator in electrophilic aromatic substitution due to resonance, can also influence the reactivity and electronic properties of the quinazoline ring system, further modulating its biological activity.

Influence of Substitutions at Nitrogen Atoms (N1, N3) on Pharmacological Profiles

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4(1H,3H)-dione ring are key handles for chemical modification, and substitutions at these positions can profoundly alter the pharmacological profile of the resulting derivatives. These positions are often involved in crucial hydrogen bonding interactions with target proteins or can be used to attach various side chains that can extend into different regions of a binding pocket.

Research on quinoline (B57606) derivatives, a related heterocyclic system, has shown that modifications at the N1 and N3 positions can significantly enhance antibacterial activity. For example, the incorporation of oxadiazole rings at both these positions led to a more potent compound. nih.gov This suggests that bulky heterocyclic substituents can be well-tolerated and may provide additional binding interactions.

In another study, the synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives was explored to improve antibacterial properties. nih.gov The ability to introduce diverse substituents at these nitrogen atoms allows for the fine-tuning of the molecule's properties, such as solubility, metabolic stability, and target affinity. For instance, attaching a side chain that can form a salt bridge with an acidic residue in the target protein could dramatically increase binding potency.

The table below illustrates the effects of N1 and N3 substitutions on the biological activity of quinazolinedione derivatives.

Position of Substitution Substituent Type Impact on Pharmacological Profile Reference
N1 and N3Oxadiazole ringsEnhanced antibacterial activity in quinoline derivatives. nih.gov
N1 and N3Various heterocyclic moietiesModulation of antibacterial activity in quinazoline-2,4(1H,3H)-dione derivatives. nih.gov

Correlation between Aromatic Ring Substituents and Biological Activity

Studies on 4-anilino-quinazoline derivatives have shown that the presence of electron-donating groups at the 6 and 7-positions of the quinazoline core can increase antiproliferative activity. nih.gov This suggests that for a 7-bromo derivative, the introduction of an electron-donating group at the 6-position could be a favorable strategy. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of another substituent could fine-tune the electronic distribution of the aromatic ring, potentially enhancing interactions with the biological target.

In the context of 6-bromo-quinazoline derivatives, it has been noted that the presence of a halogen at the 6-position can improve anticancer effects. nih.gov While this is at a different position, it underscores the general importance of halogen substitution on the aromatic ring for this class of compounds. The specific electronic and steric properties of bromine at position 7 will undoubtedly have a unique influence, and further SAR studies are needed to fully delineate these effects in comparison to other halogens and substituents at the same position.

The following table summarizes the correlation between aromatic ring substituents and biological activity in related quinazoline scaffolds.

Position of Substitution Substituent Type Observed Correlation with Biological Activity Reference
6, 7Electron-donating groupsIncreased antiproliferative activity in 4-anilino-quinazolines. nih.gov
6HalogenCan improve anticancer effects in quinazoline derivatives. nih.gov

Conformational Rigidity and Activity Relationships

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity. A rigid structure can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. Conversely, some degree of flexibility may be required to allow for an induced fit within the binding site.

Computational studies, such as molecular dynamics simulations, on related quinazoline derivatives have been used to understand the conformational changes of the ligand and protein upon binding. frontiersin.org These studies can reveal the preferred conformations of the molecule in the bound state and can guide the design of new derivatives with improved conformational properties. For instance, if a particular torsional angle in a side chain is found to be crucial for activity, the molecule can be modified to favor that conformation, for example, by introducing a double bond or a small ring.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the key pharmacophoric features of this compound derivatives is crucial for designing new compounds with enhanced potency and for understanding their mechanism of action at a molecular level.

Based on the general structure and the SAR data from related compounds, a hypothetical pharmacophore for a this compound derivative might include:

A hydrogen bond donor: The N1-H or N3-H can act as a hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygens at positions 2 and 4 are strong hydrogen bond acceptors.

A hydrophobic/aromatic region: The benzene ring of the quinazoline core provides a large hydrophobic surface for van der Waals or pi-stacking interactions.

A halogen bond donor: The bromine atom at position 7 can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding.

Variable substituent vectors: The N1 and N3 positions provide vectors for placing substituents that can interact with specific sub-pockets of the target protein.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromoquinazoline-2,4(1H,3H)-dione, docking simulations are instrumental in understanding its potential interactions with various biological targets.

While specific docking studies on this compound are not extensively detailed in the available literature, studies on structurally similar quinazolinone derivatives provide a framework for understanding its potential binding configurations. For instance, docking studies of quinazolinone analogs against targets like phosphodiesterase 7 (PDE7) have revealed key binding modes. frontiersin.orgnih.gov These studies often show that the quinazoline (B50416) scaffold can fit into specific pockets of the receptor, with substituents influencing the orientation and strength of the interaction. For this compound, the bromine atom at the 7th position is expected to significantly influence its binding mode by forming halogen bonds or through steric and electronic effects.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide insights into the geometry, electronic properties, and reactivity of a molecule.

For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations have been used to investigate its molecular structure and frontier molecular orbitals (HOMO and LUMO). nih.gov Such calculations for this compound would help in understanding its electronic properties, such as the electrostatic potential and orbital energies. This information is crucial for predicting its reactivity and how it might interact with biological targets at an electronic level. DFT calculations have also been employed to investigate the mechanistic routes of reactions involving quinazoline-2,4-diones. rsc.org

Molecular Dynamics Simulations for Conformational Studies

For quinazolinone derivatives, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking. researchgate.net These simulations can reveal how the ligand and protein adapt to each other over time, providing a more realistic picture of the binding event. Such studies on this compound would be valuable in confirming the stability of its binding modes and understanding the conformational changes that may occur upon binding to a target.

Binding Free Energy Calculations (e.g., MMGB/PBSA Method)

The Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. This method combines molecular mechanics energy calculations with continuum solvation models.

In Silico Screening and Drug Design Methodologies

In silico screening involves the use of computational methods to search large databases of compounds for potential drug candidates. The quinazoline-2,4-dione scaffold is a common feature in many biologically active molecules, making it an attractive starting point for drug design. ias.ac.innih.gov

Computational approaches, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to design novel derivatives of this compound with improved activity and selectivity. For instance, a study on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives highlighted the importance of substitution at the C-7 position for antiviral activity. nih.gov This suggests that modifications at this position of this compound could be a promising strategy for developing new therapeutic agents.

Future Perspectives and Research Challenges

Development of Highly Selective and Potent Analogues

The quest for enhanced therapeutic efficacy and reduced side effects is a primary driver in the development of analogues of 7-bromoquinazoline-2,4(1H,3H)-dione. Researchers are actively exploring the structure-activity relationships (SAR) to design new derivatives with improved potency and selectivity for specific biological targets.

One approach involves the strategic modification of the quinazolinedione core. For instance, the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety has yielded potent inhibitors of PARP-1/2, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org Further modifications, such as the introduction of various substituents at different positions of the quinazoline (B50416) ring, have been shown to significantly influence biological activity. For example, C-6 or C-7 aryl substituents on 3-hydroxyquinazoline-2,4(1H,3H)-diones have been found to enhance anti-HCV activity. mdpi.com

The development of these analogues often involves multi-step synthetic routes. A common strategy is the initial synthesis of a key intermediate, which is then further modified to create a library of compounds with diverse functionalities. For example, 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) has been utilized as a versatile precursor for preparing new heterocyclic moieties attached to the quinazolinedione scaffold. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The quinazoline-2,4(1H,3H)-dione scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov Future research will likely focus on identifying new biological targets and expanding the therapeutic applications of this compound and its derivatives.

For instance, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of the tumor-associated human carbonic anhydrases (hCAs) IX and XII, suggesting their potential as anticancer agents. sci-hub.se Other studies have shown that certain quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, highlighting their potential in combating bacterial resistance. nih.govresearchgate.net

The antiviral potential of this class of compounds is also an active area of investigation. Novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have shown potent anti-HCV activities, possibly by targeting the NS5B polymerase. nih.gov Furthermore, some derivatives have exhibited specific activity against vaccinia and adenovirus. researchgate.net The diverse pharmacological profile of the quinazolinedione core suggests that many more biological targets and therapeutic applications are yet to be discovered.

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern drug discovery. For the synthesis of this compound and its analogues, researchers are exploring greener alternatives to traditional methods that often rely on harsh conditions and toxic reagents.

One promising approach is the use of catalytic systems. For example, mesoporous smectites incorporating alkali hydroxides have been successfully used for the synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile. rsc.org Another innovative method involves the use of a [BPy][OH] ionic liquid and hydrotalcite clay catalytic system for the synthesis of 1,2-dihydroquinazolines, which provides a more efficient and environmentally friendly alternative to traditional methods. researchgate.net

Integration of Advanced Computational Approaches for Drug Discovery

In silico methods are becoming indispensable tools in the drug discovery pipeline, enabling the rational design and prediction of the biological activity of new compounds. For this compound and its derivatives, computational approaches are being used to elucidate their mechanism of action, predict their binding modes with biological targets, and guide the design of more potent analogues.

Molecular docking studies, for example, have been instrumental in understanding the binding of 3-hydroxyquinazoline-2,4(1H,3H)-diones with the NS5B catalytic center in the context of anti-HCV drug development. nih.gov These studies can help identify key interactions between the ligand and the protein, providing valuable insights for further optimization.

Computational chemistry data, such as TPSA (Topological Polar Surface Area) and LogP (logarithm of the partition coefficient), are also used to predict the pharmacokinetic properties of newly designed compounds. chemscene.com By integrating these computational tools, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening.

Addressing Resistance Mechanisms and Off-Target Effects

A significant challenge in the development of any new therapeutic agent is the potential for the emergence of drug resistance and the occurrence of off-target effects. For quinazolinedione-based drugs, understanding and overcoming these challenges is crucial for their long-term clinical success.

Resistance to quinolone-like compounds, for example, can arise from mutations in the target enzymes, such as DNA gyrase and DNA topoisomerase IV, or through the increased expression of efflux pumps that actively remove the drug from the bacterial cell. nih.gov Future research will need to focus on designing derivatives that can evade these resistance mechanisms or act on novel targets that are less prone to mutation.

Similarly, minimizing off-target effects is essential to ensure the safety of new drugs. While some quinazolinedione derivatives have shown high selectivity for their intended targets, others may interact with multiple proteins, leading to unwanted side effects. rsc.org A thorough understanding of the polypharmacology of these compounds, aided by computational predictions and comprehensive biological profiling, will be necessary to develop drugs with improved safety profiles. Addressing these challenges will be paramount to realizing the full therapeutic potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for 7-bromoquinazoline-2,4(1H,3H)-dione that minimize the use of toxic reagents?

Traditional methods for quinazoline-dione synthesis rely on phosgene or chlorosulfonyl isocyanate, which pose safety and environmental risks . A promising alternative involves CO₂ incorporation under catalytic conditions, reducing waste and toxicity. Researchers should explore transition-metal catalysts (e.g., Cu or Pd) or solvent-free mechanochemical approaches to improve atom economy and scalability .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

Assign 1{}^{1}H and 13{}^{13}C NMR signals using 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks, particularly around the bromine-substituted C7 position. Compare IR carbonyl stretches (C=O at ~1700–1750 cm⁻¹) with analogous quinazoline-diones to validate lactam ring formation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients can isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm with HPLC-MS .

Q. Which positions in the quinazoline-dione scaffold are most reactive for functionalization?

Bromine at C7 enhances electrophilic substitution reactivity, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. The lactam carbonyl groups (C2 and C4) can undergo condensation reactions with amines or hydrazines .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Discrepancies in chemical shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria, and supplement with X-ray crystallography to unambiguously assign tautomeric forms . For example, the keto-enol tautomerism of the lactam ring can shift NH proton signals by 0.5–1.0 ppm.

Q. What mechanistic insights explain the role of bromine in modulating the biological activity of quinazoline-diones?

Bromine’s electron-withdrawing effect increases electrophilicity at C7, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets). Computational docking studies (AutoDock Vina) combined with Hammett σ⁺ analysis can quantify substituent effects on binding affinity .

Q. How can green chemistry principles be integrated into large-scale synthesis of this compound?

Replace toxic solvents (DMF, chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ continuous-flow reactors to improve heat/mass transfer and reduce reaction times. Life-cycle assessment (LCA) tools can quantify environmental impacts, such as E-factor reductions from solvent recycling .

Q. What strategies address stability challenges in this compound under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the lactam ring). Stabilization via microencapsulation (PLGA nanoparticles) or prodrug derivatization (e.g., ester masking of NH groups) can enhance shelf life .

Q. How do steric and electronic effects of bromine compare to other halogens in quinazoline-dione reactivity?

Comparative kinetic studies using Cl-, Br-, and I-substituted analogs reveal that bromine balances reactivity (via moderate σ⁺ effects) and steric bulk. DFT calculations (B3LYP/6-31G*) can map charge distribution and frontier molecular orbitals to rationalize substitution patterns .

Q. What experimental and computational approaches validate the tautomeric forms of this compound in solution?

Combine UV-Vis spectroscopy (pH-dependent absorbance shifts) with 15{}^{15}N-labeled NMR to track tautomer populations. Molecular dynamics simulations (AMBER) in explicit solvent models can predict dominant tautomers under specific conditions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., IR vs. Raman spectroscopy) and reference databases (Reaxys, SciFinder) to resolve ambiguities .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading) while minimizing trial runs .
  • Safety Protocols : Handle brominated intermediates in fume hoods with PPE (nitrile gloves, goggles) due to potential lachrymatory effects .

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7-Bromoquinazoline-2,4(1H,3H)-dione
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7-Bromoquinazoline-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.